molecular formula C5H10F3N B3283258 1,1,1-Trifluoropentan-3-amine CAS No. 764606-90-8

1,1,1-Trifluoropentan-3-amine

Cat. No.: B3283258
CAS No.: 764606-90-8
M. Wt: 141.13 g/mol
InChI Key: ZANWWERUZKUGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoropentan-3-amine is an organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a pentane chain, with an amine group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropentan-3-amine can be synthesized through several methods. One common approach involves the trifluoromethylation of secondary amines using CF₃SO₂Na (sodium trifluoromethanesulfonate) as a reagent . This method has been extended to the synthesis of perfluoroalkyl amines, providing a versatile route for the preparation of such compounds.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoropentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

1,1,1-Trifluoropentan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-Trifluoropentan-3-amine exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to changes in enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluoropentan-3-amine is unique due to the combination of the trifluoromethyl group and the amine group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,1,1-trifluoropentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-2-4(9)3-5(6,7)8/h4H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANWWERUZKUGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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